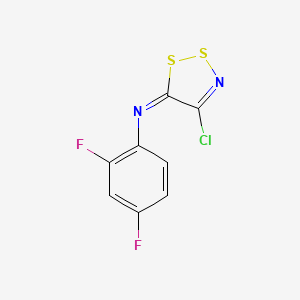

N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-2,4-difluoroaniline

Übersicht

Beschreibung

N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-2,4-difluoroaniline is a chemical compound that features a unique structure combining a dithiazole ring with a difluoroaniline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-2,4-difluoroaniline typically involves the reaction of 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) with 2,4-difluoroaniline. The reaction is carried out in the presence of a base, such as pyridine, under controlled temperature conditions. The reaction proceeds through a condensation mechanism, forming the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Dithiazole Core

The 4-chloro group on the dithiazole ring undergoes substitution with nucleophiles. For example:

-

Reaction with amines : Primary amines displace the chlorine atom, forming stable dithiazole-amine adducts. Secondary amines favor ring-opening pathways (see Table 1) .

-

Reaction with alkoxides : Methanol or ethanol in basic conditions yield 4-alkoxy derivatives .

Mechanism

The substitution proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-deficient dithiazole ring. The leaving group (Cl⁻) is displaced by nucleophiles (e.g., NH₂R, RO⁻) under mild conditions (20–40°C) .

Cyclization Reactions

The compound participates in cycloadditions and heterocycle formation:

-

With 1,2-diamines : Forms fused benzimidazole or quinazoline derivatives via tandem substitution and cyclization .

-

With thioureas : Produces thiadiazole hybrids through sulfur exchange.

Aminolysis and Rearrangement Pathways

Reactions with alkylamines can lead to unexpected products:

-

Primary amines : Generate 5-[(alkylamino)(cyano)methylidene]-dioxanediones (60–95% yield) .

-

Secondary amines : Yield bis(dialkylamino) sulfides or furo-dithiazoles due to competing ring-opening and sulfur extrusion .

Table 1: Key Reaction Outcomes with Amines<a id="table1"></a>

Stability and Reaction Optimization

-

Solvent dependence : Reactions in dichloromethane (DCM) show higher yields vs. polar aprotic solvents .

-

Temperature sensitivity : Prolonged heating (>50°C) leads to decomposition via dithiazole ring fragmentation .

Unresolved Challenges

-

Regioselectivity : Competing substitution at fluorine vs. chlorine sites remains poorly controlled.

-

Scalability : Low yields (<40%) in large-scale seco

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity:

Research indicates that compounds related to N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-2,4-difluoroaniline exhibit promising anticancer properties. For instance, studies have demonstrated that derivatives of dithiazole compounds can inhibit tumor cell proliferation effectively. The National Cancer Institute's Developmental Therapeutics Program has evaluated such compounds for their antimitotic activity against various human tumor cell lines .

Mechanisms of Action:

The proposed mechanisms include interference with DNA synthesis and disruption of cellular mitosis. The compound's ability to form stable complexes with DNA and proteins may contribute to its biological activity .

Agrochemical Applications

Pesticidal Activity:

The compound has been investigated for its potential use as a pesticide due to its biological activity against pests and pathogens. The presence of the dithiazole moiety enhances its efficacy as a fungicide and herbicide. Studies have shown that derivatives can effectively inhibit fungal growth and pest development .

Case Study:

In a study on agricultural applications, compounds similar to this compound were tested against various plant pathogens. Results indicated significant inhibition rates, suggesting potential for development as environmentally friendly agrochemicals .

Material Science

Dyes and Pigments:

The unique structural features of dithiazole derivatives allow for applications in dye chemistry. They can be used to synthesize vibrant dyes with excellent lightfastness and stability properties. Research has shown that these compounds can be incorporated into polymer matrices to enhance color properties while maintaining structural integrity .

Nanomaterials:

Recent advancements in nanotechnology have led to the exploration of dithiazole compounds in the synthesis of nanomaterials. Their ability to act as ligands in metal-organic frameworks (MOFs) opens new avenues for applications in catalysis and gas storage .

Wirkmechanismus

The mechanism of action of N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-2,4-difluoroaniline involves the inhibition of specific enzymes. The dithiazole ring acts as an inhibitor of enzymes structurally related to serine proteases . This inhibition disrupts essential biological pathways, leading to the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-2-amine

- N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-3-amine

- N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-4-amine

Uniqueness

N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-2,4-difluoroaniline is unique due to the presence of both a dithiazole ring and a difluoroaniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biologische Aktivität

N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-2,4-difluoroaniline is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the chemical formula and features a unique dithiazole moiety that contributes to its reactivity and biological activity. The presence of difluoro and chloro substituents enhances the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves reactions between 4-chloro-5H-1,2,3-dithiazole derivatives and difluoroanilines. The following general procedure is often employed:

-

Reagents :

- 4-chloro-5H-1,2,3-dithiazole

- 2,4-difluoroaniline

- Base (e.g., pyridine)

- Solvent (e.g., DCM)

-

Procedure :

- Mix the reagents in DCM at ambient temperature.

- Stir for several hours to allow the reaction to proceed.

- Purify the product using chromatographic techniques.

Anticancer Activity

This compound has shown promising anticancer properties in preliminary studies. For example:

- In vitro Studies : The compound was tested against various cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations. Specific IC50 values were reported for leukemia L1210 cells and other tumor types.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Studies indicate that it exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The minimum inhibitory concentrations (MICs) ranged from to M for effective strains.

Case Studies

Several case studies have documented the synthesis and biological evaluation of this compound:

-

Study on Anticancer Activity :

- Researchers synthesized a series of dithiazole derivatives including this compound.

- Results indicated that the compound inhibited cell growth in various cancer models with a mechanism involving apoptosis induction.

-

Antimicrobial Testing :

- A comprehensive study assessed the antimicrobial efficacy against resistant strains of bacteria.

- The results showed that the compound retained efficacy against strains resistant to conventional antibiotics.

Data Summary

| Biological Activity | IC50/MIC Values | Tested Organisms |

|---|---|---|

| Anticancer (L1210 Cells) | M | Leukemia L1210 |

| Antimicrobial (S. aureus) | M | Gram-positive bacteria |

| Antimicrobial (E. faecium) | M | Resistant strains |

Eigenschaften

IUPAC Name |

4-chloro-N-(2,4-difluorophenyl)dithiazol-5-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF2N2S2/c9-7-8(14-15-13-7)12-6-2-1-4(10)3-5(6)11/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFHBCHPPTGZOPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)N=C2C(=NSS2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF2N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820026 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.